(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide
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Overview
Description
(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide typically involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is isolated using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-hydroxyphenyl)-2-{[(4-hydroxyphenyl)amino]methylidene}-3-oxobutanamide
- (2E)-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanamide
Uniqueness
(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide is unique due to its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)iminomethyl]but-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)18(12-20-14-4-8-16(24-2)9-5-14)19(23)21-15-6-10-17(25-3)11-7-15/h4-12,22H,1-3H3,(H,21,23)/b18-13+,20-12? |
InChI Key |
UWGXQAOTUBUNKD-ZNIPMUEASA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)OC)\C(=O)NC2=CC=C(C=C2)OC)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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